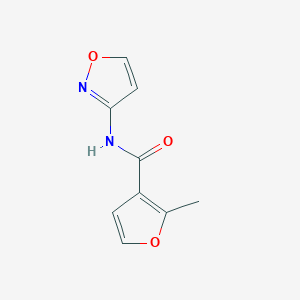

2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide

Description

Contextual Significance of Furan (B31954) and 1,2-Oxazole Hybrid Scaffolds in Chemical Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic and medicinal chemistry. derpharmachemica.com The furan and 1,2-oxazole rings, in particular, are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds. derpharmachemica.comresearchgate.net

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. utripoli.edu.lyijabbr.com Its derivatives are noted for a wide spectrum of biological activities and are integral to numerous pharmaceuticals. utripoli.edu.ly Research has demonstrated the presence of the furan nucleus in compounds with antibacterial, anti-inflammatory, antifungal, and anticancer properties. utripoli.edu.lyijabbr.com The reactivity of the furan ring allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry. ijabbr.com

The 1,2-oxazole , often simply referred to as oxazole (B20620), is another five-membered heterocycle containing both an oxygen and a nitrogen atom adjacent to each other. derpharmachemica.com This scaffold is also a key component in many natural products and synthetic compounds with significant therapeutic applications, including antibacterial, anti-inflammatory, antitubercular, and analgesic properties. derpharmachemica.comresearchgate.net The inclusion of the oxazole moiety in a molecule can influence its electronic properties, stability, and ability to interact with biological targets.

Table 1: Properties of Furan and 1,2-Oxazole Scaffolds

| Feature | Furan | 1,2-Oxazole |

|---|---|---|

| Ring Type | 5-membered aromatic heterocycle | 5-membered aromatic heterocycle |

| Heteroatoms | 1 Oxygen | 1 Oxygen, 1 Nitrogen |

| Key Research Areas | Antimicrobial, Anti-inflammatory, Antifungal, Solvents utripoli.edu.lyijabbr.com | Antimicrobial, Anti-inflammatory, CNS agents, Analgesic derpharmachemica.comresearchgate.net |

| Significance | Versatile synthetic building block, core of many pharmaceuticals utripoli.edu.ly | Privileged structure in medicinal chemistry, found in bioactive natural products derpharmachemica.com |

Overview of Carboxamide Linkages in Complex Molecular Architectures and their Research Relevance

Key aspects of the carboxamide linkage's relevance include:

Structural Rigidity: The amide bond has a partial double bond character, which restricts rotation around the C-N bond. stereoelectronics.org This planarity and rigidity impart a degree of conformational constraint to the molecule, which is often critical for effective binding to a biological target like an enzyme or receptor. stereoelectronics.org

Hydrogen Bonding Capability: The carboxamide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O). stereoelectronics.org This allows it to form strong and directional hydrogen bonds, which are vital for molecular recognition processes and for stabilizing the structure of drug-target complexes. jocpr.comstereoelectronics.org

Synthetic Accessibility: Amide bonds can be formed reliably through well-established chemical reactions, such as the coupling of a carboxylic acid and an amine, making the synthesis of carboxamide-containing molecules highly feasible. nih.govacs.org

Due to these features, the carboxamide linkage is a cornerstone in drug design and materials science. It is found in a vast number of approved drugs and is used to connect different pharmacophores, modulate solubility, and control molecular conformation. jocpr.comnih.gov

Table 2: Characteristics of the Carboxamide Linkage

| Characteristic | Description | Research Relevance |

|---|---|---|

| Structure | Planar due to partial double bond character of the C-N bond. | Imparts conformational rigidity, crucial for specific binding interactions. stereoelectronics.org |

| Hydrogen Bonding | Acts as both a hydrogen bond donor (N-H) and acceptor (C=O). | Facilitates molecular recognition and stabilizes binding to biological targets. jocpr.comstereoelectronics.org |

| Stability | Generally high chemical and metabolic stability. | Contributes to the viability of a compound as a potential drug candidate. jocpr.com |

| Prevalence | Ubiquitous in peptides, proteins, and numerous synthetic drugs. | A well-understood and frequently utilized linker in drug discovery and molecular design. nih.gov |

Current Academic Research Trajectories for 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide

Direct and extensive research specifically targeting 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide is not widely documented in publicly available literature. However, the research trajectories for this compound can be inferred from the extensive studies on its constituent fragments and analogous structures. The academic interest in this molecule would likely focus on its synthesis and evaluation for various biological activities.

Biological Activity Screening: Given the known biological profiles of furan and oxazole heterocycles, a primary research trajectory would be the investigation of the compound's potential as a therapeutic agent. Based on studies of similar furan-carboxamide structures, key areas of investigation would include:

Antifungal/Fungicidal Activity: A significant body of research exists on furan-carboxamide derivatives as potent succinate dehydrogenase (SDH) inhibitors, a mechanism used in many commercial fungicides. nih.gov Therefore, 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide would be a logical candidate for screening against various plant-pathogenic fungi. nih.govresearchgate.net

Antiviral Activity: Simple furan-carboxamide scaffolds have been identified for the first time as novel inhibitors of lethal influenza viruses, such as H5N1. researchgate.net This precedent suggests that hybrid structures incorporating an oxazole ring could also be explored for antiviral properties.

Antibacterial Activity: Numerous furan derivatives have been reported to possess antibacterial activity against a range of pathogens. utripoli.edu.lyijabbr.com The combination with an oxazole ring, also known for its antimicrobial properties, makes this hybrid a candidate for antibacterial screening. derpharmachemica.com

The overarching research goal for a molecule like 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide is to determine if the specific combination and orientation of the furan, oxazole, and carboxamide moieties result in novel or enhanced biological activity. This aligns with the broader trend in medicinal chemistry of exploring chemical space through the synthesis of diverse and complex heterocyclic systems. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-6-7(2-4-13-6)9(12)10-8-3-5-14-11-8/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBVHCPGVPKLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl N 1,2 Oxazol 3 Yl Furan 3 Carboxamide and Its Advanced Analogs

Strategic Disconnection and Precursor Synthesis for Furan-3-carboxylic Acid Derivatives

The primary strategic disconnection for 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide logically occurs at the amide bond, identifying 2-methylfuran-3-carboxylic acid and 3-amino-1,2-oxazole as the key precursors. The synthesis of the furan (B31954) moiety, specifically substituted furan-3-carboxylic acid derivatives, can be approached through several routes.

One common strategy involves the construction of the furan ring from acyclic precursors. For instance, the Paal-Knorr synthesis allows for the formation of furans from 1,4-dicarbonyl compounds under acidic conditions. To obtain the desired 2-methyl-3-carboxy substitution pattern, a suitably functionalized 1,4-dicarbonyl compound would be required.

A more direct approach to furan-3-carboxylic acid and its derivatives starts from commercially available or readily accessible precursors. A convenient synthesis of furan-3-carboxylic acid derivatives has been reported starting from 4-trichloroacetyl-2,3-dihydrofuran. Aromatization of this intermediate followed by nucleophilic displacement of the trichloromethyl group with hydroxide, alcohols, or amines provides a versatile route to a variety of furan-3-carboxylic acid derivatives researchgate.net. Specifically, hydrolysis of 3-trichloroacetylfuran can yield furan-3-carboxylic acid, which can then be further modified.

The introduction of the methyl group at the 2-position can be achieved through various methods. Friedel-Crafts alkylation of a furan-3-carboxylate ester is a possibility, though regioselectivity can be a challenge. Alternatively, a strategy involving the synthesis of the furan ring with the methyl group already in place is often preferred. This can be accomplished through cyclization reactions of appropriately substituted acyclic precursors.

Synthetic Routes for the Introduction of the 1,2-Oxazol-3-yl Moiety

The synthesis of the 3-amino-1,2-oxazole precursor is a critical step. A primary pathway to the 1,2-oxazole ring is the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine hydrochloride nih.gov. To introduce the amino group at the 3-position, a common strategy involves the use of precursors where this functionality is already incorporated or can be easily installed.

One effective method for the synthesis of 3-amino-1,2-oxazoles involves the reaction of β-enamino ketoesters with hydroxylamine. This approach allows for the regioselective formation of the desired isomer nih.gov. Another strategy is the 1,3-dipolar cycloaddition of nitrile oxides with enamines.

Optimization of Amide Bond Formation Techniques for High Yield and Selectivity

The formation of the amide bond between the 2-methylfuran-3-carboxylic acid and 3-amino-1,2-oxazole is a pivotal step in the synthesis. The reactivity of both coupling partners, particularly the nucleophilicity of the amino-oxazole, can influence the choice of coupling method. Several techniques can be employed, ranging from the activation of the carboxylic acid to the use of various coupling reagents.

A straightforward method involves the conversion of the carboxylic acid to the more reactive 2-methylfuran-3-carbonyl chloride . This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with 3-amino-1,2-oxazole, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

Alternatively, a wide array of coupling reagents can be utilized to facilitate the direct amide bond formation from the carboxylic acid and amine, minimizing the need for the isolation of the highly reactive acyl chloride. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then attacked by the amine. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency peptide.comnih.govcommonorganicchemistry.comreddit.com. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for coupling less reactive amines, and often lead to high yields and clean reactions chemicalbook.comenamine.netmychemblog.com.

The optimization of the amide bond formation involves a systematic study of various parameters as outlined in the following table:

| Parameter | Variables | Rationale for Optimization | Potential Challenges |

|---|---|---|---|

| Coupling Reagent | EDC/HOBt, HATU, PyBOP, T3P | To find the most efficient activation of the carboxylic acid, balancing reactivity with cost and ease of purification. | Side reactions, racemization, and difficulty in removing byproducts. |

| Solvent | DCM, DMF, THF, Acetonitrile | To ensure solubility of all reactants and facilitate the reaction while minimizing side reactions. | Solvent polarity can influence reaction rate and byproduct formation. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM) | To neutralize acids formed during the reaction and to facilitate the deprotonation of the amine. | Steric hindrance of the base can affect the reaction rate. Excess base can lead to side reactions. |

| Temperature | 0 °C to room temperature to reflux | To control the reaction rate and minimize decomposition of sensitive intermediates. | Higher temperatures can lead to side reactions and racemization. |

| Reaction Time | 1 hour to 24 hours | To ensure the reaction goes to completion without significant byproduct formation. | Prolonged reaction times can lead to degradation of the product. |

Exploration of Stereoselective and Diastereoselective Synthetic Pathways

The introduction of stereocenters into the 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide framework can be achieved through several strategies. If chiral starting materials are used for the synthesis of either the furan or the oxazole (B20620) precursor, the resulting chirality can be carried through the synthetic sequence.

For instance, the synthesis of a chiral 2-methylfuran-3-carboxylic acid derivative could be accomplished using asymmetric catalysis or by employing a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a prochiral furan precursor could be functionalized using a chiral auxiliary to introduce a substituent at the 2-position in a stereoselective manner.

Alternatively, if a racemic mixture of a chiral precursor is used, resolution techniques such as chiral chromatography or diastereomeric salt formation can be employed to separate the enantiomers.

Diastereoselective reactions can be relevant if there are multiple stereocenters in the molecule. For example, if a chiral 2-methylfuran-3-carboxylic acid is coupled with a chiral 3-amino-1,2-oxazole derivative, the resulting product will be a mixture of diastereomers. The ratio of these diastereomers can sometimes be influenced by the choice of coupling reagents and reaction conditions, a phenomenon known as diastereoselective coupling.

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, several green chemistry principles can be applied.

The choice of solvents is a key consideration. Traditional solvents like dichloromethane (DCM) and dimethylformamide (DMF) are effective but pose environmental and health risks. Greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ionic liquids are being explored for amide bond formation.

Catalysis is a cornerstone of green chemistry. The use of catalytic amounts of activating agents for the amide bond formation, rather than stoichiometric amounts, improves atom economy. Furthermore, the development of reusable or heterogeneous catalysts can simplify purification and reduce waste.

Energy efficiency can be improved by utilizing alternative energy sources such as microwave irradiation. Microwave-assisted organic synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times.

Advanced Purification and Isolation Methodologies for Complex Furan-Oxazole Intermediates and Products

The purification of the final product and its intermediates is crucial to obtain a compound of high purity. Standard techniques like column chromatography on silica gel are commonly employed. However, for complex mixtures or to achieve very high purity, more advanced methodologies may be necessary.

High-performance liquid chromatography (HPLC) , particularly preparative HPLC, can be used for the purification of small to medium quantities of the target compound with high resolution. Chiral HPLC is an essential tool for the separation of enantiomers if a racemic synthesis was performed.

Crystallization is a powerful technique for purification, especially on a larger scale. Finding suitable solvent systems to induce crystallization can lead to a highly pure product and can also be used to separate diastereomers.

Supercritical fluid chromatography (SFC) is another advanced purification technique that uses supercritical fluids, most commonly carbon dioxide, as the mobile phase. SFC can be a greener alternative to traditional HPLC, as it reduces the use of organic solvents.

Advanced Structural Elucidation and Spectroscopic Characterization

Determination of Molecular Conformation and Rotational Barriers via Spectroscopic Techniques (e.g., Dynamic NMR)

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules, including rotational barriers around single bonds. For 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, DNMR studies would be instrumental in understanding the rotation around the amide C-N bond and the bonds connecting the furan (B31954) and oxazole (B20620) rings to the central carboxamide linker. By monitoring changes in the NMR spectrum as a function of temperature, it would be possible to determine the rates of conformational exchange and calculate the activation energy for these rotational processes. However, no such studies have been reported for this specific compound.

Detailed Analysis of Intramolecular Interactions through High-Resolution Spectroscopy (e.g., NOESY, HMBC)

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for elucidating the through-space and through-bond correlations between atoms within a molecule, respectively. A NOESY spectrum of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide would reveal proximate protons, providing insights into the preferred spatial arrangement of the furan and oxazole rings relative to each other. HMBC experiments would help to confirm the connectivity of the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. This would be particularly useful in unambiguously assigning the chemical shifts of the carbon atoms in the heterocyclic rings. At present, no specific NOESY or HMBC data are available for this compound.

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide would offer a wealth of information.

Crystallographic Data Collection and Refinement Strategies

To perform an X-ray crystallographic analysis, a single crystal of the compound would first need to be grown. Data collection would involve mounting the crystal on a diffractometer and irradiating it with X-rays. The resulting diffraction pattern would be used to determine the unit cell dimensions and the crystal system. The structure would then be solved and refined using specialized software. The quality of the final structure is typically assessed by parameters such as the R-factor.

Analysis of Unit Cell Parameters and Crystal System Symmetry

The unit cell parameters (the lengths of the sides a, b, and c, and the angles α, β, and γ) and the space group symmetry would define the fundamental repeating unit of the crystal lattice. This information is foundational for understanding the packing of the molecules in the solid state.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking, Halogen Bonding)

The crystal structure would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. For 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, potential interactions could include hydrogen bonds involving the amide N-H group and the oxygen or nitrogen atoms of the heterocyclic rings. Additionally, π-π stacking interactions between the aromatic furan and oxazole rings could play a significant role in the crystal packing.

Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts

A comprehensive review of scientific literature and crystallographic databases reveals that a Hirshfeld surface analysis for 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide has not yet been reported. This type of analysis is a powerful tool for investigating intermolecular interactions within a crystal lattice, providing quantitative insights into the nature and prevalence of different types of atomic contacts.

While the specific data for the title compound is not available, Hirshfeld surface analysis, in general, involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for the visualization of intermolecular interactions through a three-dimensional surface mapped with properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface).

Without experimental crystallographic data and a subsequent Hirshfeld surface analysis for 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, it is not possible to provide a detailed, quantitative breakdown of its intermolecular contacts. Further research, involving the synthesis of a single crystal and subsequent X-ray diffraction analysis, would be required to generate the necessary data for such an investigation.

Computational and Theoretical Investigations of 2 Methyl N 1,2 Oxazol 3 Yl Furan 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, these calculations can predict its three-dimensional geometry, electron distribution, and orbital energies.

Detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov Computational studies on similar heterocyclic structures, such as thiazole (B1198619) derivatives, have utilized DFT to reveal that smaller HOMO-LUMO gaps can correlate with enhanced biological activity due to higher reactivity. nih.gov

Furthermore, these methods can generate theoretical spectroscopic data. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are often employed to assign NMR chemical shifts with high accuracy. researchgate.net

Table 1: Representative Calculated Electronic Properties

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative examples based on calculations for structurally related heterocyclic compounds and are intended to represent typical outputs of quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational flexibility and interactions with the surrounding environment, such as a solvent or a biological receptor. acs.org

For 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, MD simulations can be used to explore its conformational landscape. The molecule's furan (B31954) and oxazole (B20620) rings are connected by a flexible amide linker, which can adopt various rotational conformations (rotamers). Understanding the preferred conformations is crucial, as only specific shapes may be suitable for binding to a biological target.

When combined with a biomolecular target, such as an enzyme or receptor, MD simulations can elucidate the dynamics of the ligand-target complex. These simulations can assess the stability of the binding pose predicted by molecular docking and reveal key movements or conformational changes in both the ligand and the protein that facilitate binding. acs.org Analysis of root-mean-square deviation (RMSD) throughout the simulation helps determine the stability of the complex; a stable RMSD suggests a persistent and favorable interaction. acs.org

Molecular Docking and Binding Mode Predictions with Defined Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

For 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, docking studies would involve placing the molecule into the binding site of a specific target protein and evaluating the interactions. The furan carboxamide scaffold is present in compounds known to target various enzymes. For example, derivatives of 2-phenyl-benzofuran-3-carboxamide have been identified as inhibitors of Sortase A in Staphylococcus aureus, a key virulence factor. nih.gov Similarly, quinoline-4-carboxamide derivatives have been docked against targets for anticancer and antimicrobial activity. researchgate.net

A docking study for this compound would predict the binding mode and affinity, often expressed as a docking score. The analysis would highlight specific interactions, such as:

Hydrogen Bonds: The amide group's N-H and C=O moieties are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The methyl group and the aromatic furan and oxazole rings can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic rings could potentially stack with the side chains of residues like phenylalanine, tyrosine, or tryptophan.

For instance, in studies of N-(thiazol-2-yl) furanamide derivatives targeting the Androgen Receptor, docking and subsequent MD simulations revealed crucial hydrogen bonds and π-π stacking interactions that stabilized the ligand in the binding pocket. acs.org

Table 2: Potential Biomolecular Targets and Key Interacting Residues

| Potential Target Class | Example Protein | Key Interacting Residues (Hypothetical) | Potential Interaction Type |

|---|---|---|---|

| Kinases | PI3Kα | Valine, Lysine, Aspartate | Hydrogen Bond, Hydrophobic |

| Bacterial Enzymes | Sortase A | Cysteine, Arginine, Tryptophan | Hydrogen Bond, π-π Stacking |

| Nuclear Receptors | Androgen Receptor (AR) | Arginine, Glutamine, Methionine | Hydrogen Bond, Hydrophobic |

Note: This table lists potential targets based on the activity of similar carboxamide-containing compounds. The specific residues are illustrative examples of what a docking study might predict.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States in Synthetic Pathways

DFT is not only used to study the properties of stable molecules but also to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT calculations can identify the lowest-energy pathway from reactants to products, including the structures of transition states and intermediates. nih.gov

The synthesis of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide likely involves the formation of an amide bond between a 2-methylfuran-3-carboxylic acid derivative and 3-amino-1,2-oxazole. DFT studies can be applied to model this key step. For example, calculations can determine the activation energy required for the reaction to proceed via different catalysts or coupling agents, helping to optimize reaction conditions. nih.gov

Studies on the synthesis of furan-3-carboxylic acid derivatives have detailed synthetic routes that begin with the aromatization of dihydrofuran precursors, followed by reactions to create the final amide or ester products. researchgate.net DFT could be used to analyze the transition states of these intermediate steps, such as the nucleophilic displacement of a leaving group, providing a deeper understanding of the reaction's feasibility and potential byproducts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of chemical properties) with activity, such as inhibitory concentration (IC₅₀).

To develop a QSAR model for analogs of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, a library of similar compounds with measured biological activity would first be required. Molecular descriptors for each analog would be calculated, falling into categories such as:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area.

Hydrophobic: LogP (partition coefficient).

Topological: Indices describing molecular connectivity.

A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. This predictive power allows chemists to prioritize the synthesis of compounds most likely to have improved potency or other desirable properties, saving time and resources. For example, a QSAR study on a series of furan-3-carboxamides successfully established a correlation between their physicochemical parameters and antimicrobial activity, providing a model for designing more effective agents. nih.gov

Structure Activity Relationship Sar Investigations for 2 Methyl N 1,2 Oxazol 3 Yl Furan 3 Carboxamide Derivatives

Systematic Evaluation of Substituent Effects on the Furan (B31954) Ring for Biological Interaction Modulation

The furan ring serves as a key scaffold in this class of compounds. Modifications to the substituents on the furan ring can significantly modulate the biological activity by influencing the molecule's conformation, electronic distribution, and binding affinity to the target protein.

Research on related furan-carboxamide derivatives has shown that the nature and position of substituents on the furan ring are critical for activity. For instance, in a series of furan-based inhibitors of pyruvate dehydrogenase, the introduction of various ester groups at the C5 position of the furan ring led to a wide range of inhibitory activities cam.ac.uk. This highlights the sensitivity of the binding pocket to the steric and electronic nature of the substituent at this position.

While specific SAR data for substitutions on the 2-methyl-furan-3-carboxamide core of the title compound is not extensively detailed in publicly available literature, general principles from analogous SDHI fungicides can be applied. The methyl group at the C2 position is often crucial for maintaining a specific conformation that allows for optimal binding to the enzyme's active site.

Table 1: Postulated Impact of Furan Ring Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | Postulated Effect on Activity | Rationale |

| C2 | Small alkyl (e.g., Methyl) | Essential | Maintains optimal conformation for binding. |

| C4 | Halogen (e.g., Cl, F) | Potentially Increases | Can enhance binding through halogen bonding and improve metabolic stability. |

| C5 | Phenyl or substituted phenyl | Variable | Introduction of a phenyl ring can lead to additional π-π stacking interactions with aromatic residues in the binding pocket, but steric hindrance is a risk. |

| C5 | Small, electron-withdrawing | Potentially Increases | May enhance the electrostatic interactions with the target protein. |

This table is illustrative and based on SAR principles from related fungicide classes.

Impact of Substitutions and Isosteric Replacements on the 1,2-Oxazole Moiety on Activity Profiles

In studies of related carboxamide fungicides, the heterocyclic amine moiety is known to be crucial for activity. For example, in the development of androgen receptor antagonists, the replacement of a thiazole (B1198619) ring with an oxazole (B20620) or other heterocycles significantly altered the antagonistic activity acs.org. Isosteric replacements are a common strategy to modulate a compound's physicochemical properties, such as solubility and metabolic stability, without drastically altering its shape and electronic properties necessary for binding.

Table 2: Predicted Effects of 1,2-Oxazole Moiety Modifications

| Modification | Example | Predicted Effect on Activity | Rationale |

| Substitution at C5 | Methyl, Ethyl | Variable | May enhance hydrophobic interactions, but could also cause steric clashes. |

| Substitution at C5 | Trifluoromethyl | Potentially Increases | Can improve metabolic stability and binding affinity through favorable interactions. |

| Isosteric Replacement | Thiazole | Variable | Alters hydrogen bonding potential and ring electronics, which could either be beneficial or detrimental to binding. |

| Isosteric Replacement | Phenyl | Likely Decreases | Removes the nitrogen and oxygen heteroatoms, which may be critical for specific interactions with the target. |

This table is illustrative and based on SAR principles from related fungicide classes.

Role of the Carboxamide Linker’s Geometry and Flexibility in Molecular Recognition

The carboxamide linker is not merely a spacer but plays a critical role in orienting the furan and oxazole rings in the correct conformation for binding to the target. The geometry and flexibility of this linker are paramount for molecular recognition.

The planarity of the amide bond restricts the number of available conformations, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. Molecular docking studies of similar carboxamide fungicides with succinate dehydrogenase have shown that the carbonyl oxygen of the carboxamide group often forms crucial hydrogen bonds with key amino acid residues in the active site nih.gov.

The relative orientation of the furan and oxazole rings, dictated by the torsion angles around the carboxamide bond, is critical. Any modification that alters this geometry, such as the introduction of bulky substituents near the linker, could disrupt the optimal binding conformation and reduce activity. The flexibility of the linker is also important; while a certain degree of rigidity is beneficial, some flexibility may be required for the molecule to adopt the ideal conformation within the binding pocket.

Identification of Critical Pharmacophores and Essential Structural Motifs for Specific Bioactivities

For fungicidal carboxamides targeting succinate dehydrogenase, a well-defined pharmacophore model has been established. This model typically includes:

A heterocyclic ring system (the "acid" moiety): In this case, the 2-methyl-furan-3-carboxylic acid part. This portion of the molecule generally binds deep within the ubiquinone binding pocket (Qp-site) of the SDH enzyme complex.

An amide linker: The carboxamide group is essential for forming key hydrogen bonds with the protein.

A second aromatic or heterocyclic ring (the "amine" moiety): The 1,2-oxazol-3-yl group in the title compound. This part of the molecule is often positioned towards the entrance of the binding pocket.

Studies on novel SDHIs have utilized pharmacophore mapping to identify new and effective compounds, underscoring the importance of the spatial arrangement of these key features epo.org. The 2-methyl group on the furan ring and the specific regio- and stereochemistry of the oxazole ring are considered essential structural motifs that contribute to the precise positioning of the molecule within the enzyme's active site.

Conformational Analysis and its Correlation with Observed Biological Response

The three-dimensional conformation of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide is a key determinant of its biological activity. Conformational analysis aims to identify the low-energy conformations of the molecule and to understand how these conformers interact with the biological target.

The relative orientation of the furan and oxazole rings is largely determined by the torsion angles around the C(O)-N and C-C(O) bonds of the carboxamide linker. Computational studies on similar N-aryl ureas have shown that the methylation pattern can significantly affect the conformational preference of the system nih.gov. In the case of the title compound, the 2-methyl group on the furan ring likely plays a significant role in restricting the rotation around the furan-carbonyl bond, thereby favoring a specific set of conformations.

The preferred conformation in solution may not be the same as the bioactive conformation when bound to the enzyme. However, a lower energy barrier to adopting the bioactive conformation is generally associated with higher activity. Molecular docking studies can provide insights into the likely bioactive conformation by simulating the interaction of the molecule with the target protein's binding site epo.org. These studies often reveal that the most active compounds are those that can adopt a conformation that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site.

Mechanistic Studies of 2 Methyl N 1,2 Oxazol 3 Yl Furan 3 Carboxamide S Biological Activities in Vitro and Cellular Level

Enzyme Inhibition Studies: Kinetics, Specificity, and Mechanism of Action

There is no available research detailing the inhibitory effects of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide on any specific enzymes. Studies on its inhibition kinetics, specificity for particular enzyme targets, or its mechanism of action (e.g., competitive, non-competitive) have not been reported.

Receptor Binding Assays: Affinity, Selectivity, and Ligand-Receptor Interaction Profiling

Information regarding the binding affinity and selectivity of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide for any biological receptors is absent from the scientific literature. Without receptor binding assays, it is not possible to profile its interactions with specific receptor targets.

Cellular Target Engagement Studies: Investigation of Intracellular Pathways and Downstream Effects

There are no published studies that investigate the cellular target engagement of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide. Research into which intracellular pathways are modulated by this compound or its downstream effects on cellular processes has not been documented.

Mechanisms of Antimicrobial Activity: Disruption of Essential Microbial Processes

While related furan (B31954) and oxazole (B20620) derivatives have been investigated for antimicrobial properties, the specific mechanisms by which 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide might exert such activity are unknown. There is no data on its potential to disrupt processes like cell wall synthesis, enzyme function, or quorum sensing in microbial pathogens.

Investigation of Anticancer Mechanisms in Defined Cell Lines: Induction of Apoptosis, Cell Cycle Arrest, and Growth Inhibition

The anticancer potential of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide has not been evaluated in any defined cancer cell lines. Therefore, there is no information on its ability to induce apoptosis, cause cell cycle arrest, or inhibit cancer cell growth.

Molecular Basis of Anti-inflammatory Pathway Modulation at the Cellular and Subcellular Levels

The molecular basis for any potential anti-inflammatory activity of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide remains uninvestigated. There are no studies available that explore its effects on cellular or subcellular inflammatory pathways.

Rational Design and Development of Next Generation 2 Methyl N 1,2 Oxazol 3 Yl Furan 3 Carboxamide Analogs

Strategies for Lead Optimization Based on SAR and Mechanistic Insights

Lead optimization for analogs of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide is guided by structure-activity relationship (SAR) studies and an understanding of the compound's mechanism of action. SAR studies systematically alter the chemical structure to identify which parts of the molecule are crucial for its biological activity.

Key modifications in furan-carboxamide scaffolds often focus on three main regions: the furan (B31954) ring, the carboxamide linker, and the N-linked heterocyclic ring (in this case, the oxazole). Research on similar furan-carboxamide derivatives has shown that substitutions on the furan and the N-aryl ring can significantly impact activity. For instance, in a series of furan-2-carboxamides designed as antibiofilm agents, the nature of the linker and the functional groups on the phenyl ring were found to be critical for activity. nih.gov Halogen substituents on the phenyl ring, for example, led to better biofilm inhibition. nih.gov

Mechanistic insights, such as understanding how the compound binds to its target, can inform rational design. For example, if the furan ring is involved in hydrophobic interactions with the target protein, modifications that enhance this interaction could increase potency. researchgate.net Conversely, if the carboxamide linker forms crucial hydrogen bonds, its geometry and electronic properties must be conserved or improved.

Table 1: SAR Strategies for Furan-Carboxamide Analogs

| Molecular Region | Potential Modifications | Rationale |

| Furan Ring | Substitution with small alkyl or halogen groups | To probe steric and electronic requirements in the binding pocket. |

| Replacement with other 5-membered heterocycles | To improve metabolic stability and modulate electronic properties. cambridgemedchemconsulting.com | |

| Carboxamide Linker | Alteration of the amide bond (e.g., retro-amide) | To change hydrogen bonding patterns and resistance to hydrolysis. |

| Introduction of conformational constraints | To lock the molecule in a bioactive conformation. | |

| Oxazole (B20620) Ring | Substitution at different positions | To explore additional binding interactions and improve selectivity. |

| Isomeric replacement (e.g., 1,3-oxazole) | To alter the orientation of substituents and hydrogen bond acceptors/donors. sci-hub.se |

Exploration of Novel Isosteric and Bioisosteric Replacements to Modulate Activity and Selectivity

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This strategy is employed to fine-tune the steric, electronic, and physicochemical properties of a lead compound to enhance its activity, selectivity, and metabolic stability.

For 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, both the furan and oxazole rings are candidates for bioisosteric replacement.

Furan Ring Replacements: The furan ring, being an electron-rich heterocycle, can be a site for oxidative metabolism. cambridgemedchemconsulting.com Replacing it with other 5-membered aromatic rings like thiophene (B33073), pyrazole, or thiazole (B1198619) can alter metabolic stability and electronic distribution. cambridgemedchemconsulting.comacs.orgacs.org For example, thiophene is a common bioisostere for furan. cambridgemedchemconsulting.com Non-aromatic replacements, such as a cyclohexyl ring, could be considered if the aromaticity of the furan is not essential for activity, potentially increasing affinity through better hydrophobic interactions. cambridgemedchemconsulting.com

Oxazole Ring Replacements: The 1,2-oxazole (isoxazole) ring can also be replaced by other five-membered heterocycles to modulate biological activity. Common bioisosteres for oxazoles include 1,2,3-triazoles, 1,3,4-oxadiazoles, and pyrazoles. sci-hub.sersc.org Such replacements can lead to changes in polarity and metabolic stability. rsc.org For instance, replacing a 1,2,4-oxadiazole (B8745197) with a 1,3,4-oxadiazole (B1194373) has been shown to increase polarity and reduce metabolic degradation. rsc.org

Table 2: Potential Bioisosteric Replacements for the Furan and Oxazole Rings

| Original Ring | Bioisosteric Replacement | Potential Impact |

| Furan | Thiophene | Altered metabolic stability and electronic properties. cambridgemedchemconsulting.com |

| Pyrazole | Introduction of a hydrogen bond donor/acceptor. cambridgemedchemconsulting.com | |

| Thiazole | Modified polarity and potential for new interactions. cambridgemedchemconsulting.com | |

| 1,2-Oxazole | 1,3-Oxazole | Changes in the vector of ring substituents. |

| 1,2,3-Triazole | Increased polarity and potential for improved bioavailability. sci-hub.se | |

| 1,3,4-Oxadiazole | Higher polarity and reduced metabolic degradation. rsc.org |

Development of Hybrid Scaffolds Incorporating Furan-Oxazole Motifs for Enhanced Biological Potency

The strategy of creating hybrid molecules by combining two or more pharmacophoric scaffolds can lead to compounds with improved or novel biological activities. This approach can result in synergistic or additive effects by allowing the hybrid molecule to interact with multiple targets or with multiple sites on a single target. researchgate.net

The furan and oxazole moieties are both considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive compounds. researchgate.net Developing hybrid structures that strategically incorporate the furan-oxazole motif found in 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide with other known bioactive scaffolds is a promising avenue for discovering next-generation analogs.

For example, furan-thiazole hydrazone hybrids have been synthesized and shown to possess promising antitubercular and antibacterial properties. researchgate.net Similarly, novel oxadiazole-quinoxaline hybrids have demonstrated antitumor activity. nih.gov By analogy, hybridizing the furan-oxazole core with other heterocyclic systems known for specific biological activities could yield compounds with enhanced potency and a broader spectrum of action.

The design of such hybrids would involve linking the furan-oxazole core to another pharmacophore via a suitable linker, ensuring that the key binding elements of both motifs are correctly oriented to interact with their respective biological targets.

Design and Synthesis of Chemical Probes for Advanced Target Validation Studies

Chemical probes are essential tools for elucidating the mechanism of action of a bioactive compound and for validating its biological target. ljmu.ac.uk These probes are typically analogs of the lead compound that have been modified to include a reporter tag (e.g., a fluorescent group) or a reactive group for covalent labeling, without significantly compromising the compound's biological activity.

For 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, a chemical probe could be designed by incorporating a tag at a position on the molecule that is not critical for its interaction with its target, as determined by SAR studies.

Fluorescent Probes: A fluorescent dye could be attached to the molecule to allow for visualization of its distribution within cells and tissues. Furan-decorated nucleoside analogs have been developed as fluorescent probes, demonstrating that the furan moiety can be part of a fluorescent system. nih.gov

Affinity-Based Probes: These probes contain a reactive group (e.g., an electrophile) that can form a covalent bond with the target protein. This allows for the identification of the target protein through techniques like mass spectrometry.

Photoaffinity Probes: These probes are chemically inert until activated by light, at which point they form a covalent bond with their target. This provides temporal and spatial control over the labeling process.

The synthesis of these probes would involve multi-step synthetic routes to append the desired tag while preserving the core furan-oxazole carboxamide structure. researchgate.net These tools would be invaluable for confirming the molecular target of this class of compounds and for understanding their downstream biological effects.

Future Perspectives in Research on 2 Methyl N 1,2 Oxazol 3 Yl Furan 3 Carboxamide

Identification of Unexplored Biological Targets and Novel Mechanistic Pathways

A primary future direction for 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide research lies in the comprehensive exploration of its biological targets and mechanisms of action. While the broader class of furan-oxazole hybrids has shown diverse biological activities, the specific interactions of this particular compound remain largely uncharacterized. Future studies should aim to elucidate these interactions through a variety of modern techniques.

High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could reveal unexpected biological activities. Furthermore, chemoproteomics approaches, utilizing affinity-based probes derived from the parent compound, could identify novel protein binding partners in a cellular context. Understanding the downstream effects of target engagement through transcriptomic and proteomic profiling will be crucial in delineating the mechanistic pathways modulated by this compound.

Table 1: Potential Methodologies for Target Identification and Mechanistic Studies

| Methodology | Objective | Potential Outcome |

| High-Throughput Screening (HTS) | Identify initial biological activity across a broad range of targets. | Discovery of novel enzyme inhibitory or receptor modulating activities. |

| Chemoproteomics | Identify direct protein binding partners in a cellular environment. | Unveiling of previously unknown cellular targets. |

| Transcriptomics (RNA-Seq) | Analyze changes in gene expression upon compound treatment. | Insight into the cellular pathways affected by the compound. |

| Proteomics (Mass Spectrometry) | Analyze changes in protein expression and post-translational modifications. | Understanding of the downstream functional consequences of target engagement. |

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

Machine learning models, trained on large datasets of chemical structures and their associated biological activities, can predict the potential targets and pharmacological properties of novel compounds. nih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to guide the synthesis of more potent and selective analogs. De novo drug design algorithms can generate novel molecular structures with desired properties, expanding the chemical space around the furan-oxazole scaffold. nih.gov These computational tools can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with a higher probability of success. ed.ac.uk

Application of Advanced Spectroscopic Techniques for Real-time Ligand-Target Interaction Monitoring

A deeper understanding of the binding kinetics and thermodynamics of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide with its biological targets is essential for rational drug design. Advanced spectroscopic techniques offer powerful tools for characterizing these interactions in real-time and with high sensitivity. jelsciences.com

Techniques such as Surface Plasmon Resonance (SPR) can provide quantitative data on association and dissociation rate constants, offering insights into the binding affinity and kinetics of the ligand-target interaction. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site of the compound on its protein target at an atomic level. frontiersin.org Fluorescence spectroscopy is another valuable tool for studying binding events by monitoring changes in the intrinsic fluorescence of proteins upon ligand binding. jelsciences.com The application of these techniques will provide a detailed picture of the molecular recognition events that govern the compound's biological activity. jelsciences.com

Table 2: Advanced Spectroscopic Techniques for Ligand-Target Interaction Analysis

| Technique | Information Obtained | Significance in Drug Discovery |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Allows for the rapid screening and characterization of binding kinetics. |

| Nuclear Magnetic Resonance (NMR) | Atomic-level structural information of the ligand-target complex. | Provides detailed insights into the binding mode and facilitates structure-based design. |

| Fluorescence Spectroscopy | Binding stoichiometry and conformational changes upon binding. | A sensitive method to study binding events and protein dynamics. jelsciences.com |

| Mass Spectrometry (MS) | Stoichiometry of non-covalent complexes and identification of binding partners. | Useful for studying complex protein-ligand interactions. frontiersin.orgfrontiersin.org |

Expansion of the Synthetic Toolkit for Accessing Diverse Furan-Oxazole Hybrid Chemical Space

The future exploration of the therapeutic potential of 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide will heavily rely on the development of a diverse library of analogs. This necessitates the expansion of the synthetic toolkit to access a wider range of furan-oxazole hybrid chemical space.

While established methods for the synthesis of furan (B31954) and oxazole (B20620) rings exist, the development of novel, efficient, and modular synthetic routes will be crucial. derpharmachemica.comderpharmachemica.com This could involve the exploration of new catalytic systems, such as transition metal-catalyzed cross-coupling reactions, to facilitate the construction of the core scaffold and the introduction of diverse substituents. clockss.org The development of one-pot or multicomponent reactions would also streamline the synthesis of analog libraries, enabling a more rapid exploration of structure-activity relationships. tandfonline.com Furthermore, leveraging flow chemistry and automated synthesis platforms could accelerate the production of new derivatives for biological evaluation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves condensation reactions between furan-3-carboxylic acid derivatives and 1,2-oxazol-3-amine precursors. Key steps include:

- Coupling agents : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while elevated temperatures (60–80°C) improve reaction rates .

- Catalysts : Acidic or basic conditions (e.g., trimethylamine) to neutralize by-products and stabilize intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the furan, oxazole, and methyl groups. Key signals include δ ~6.5–7.5 ppm (furan protons) and δ ~8.0–8.5 ppm (oxazole protons) .

- X-ray crystallography : SHELX software for resolving crystal packing and hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (aromatic C-H stretch) .

Q. What are the key considerations in designing in vitro assays to evaluate the compound’s biological activity?

- Methodological Answer :

- Target selection : Prioritize assays against receptors where oxazole/furan derivatives show activity (e.g., kinase inhibitors, GPCRs) .

- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only controls.

- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

-

Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) and normalize data using standardized protocols .

-

Structural analogs : Evaluate activity trends using derivatives (Table 1) to identify critical functional groups .

-

Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy) .

Table 1 : Structural analogs and their reported activities

Compound Key Modifications Biological Activity 5-Phenyl-1,2-oxazole Phenyl substituent Antimicrobial Furan-2-carboxamide Lacks oxazole ring Anti-inflammatory Target compound Methyl + oxazole-furan hybrid Under investigation

Q. What strategies are employed to determine the structure-activity relationship (SAR) for optimizing pharmacological properties?

- Methodological Answer :

- Fragment-based design : Synthesize derivatives with modifications to the methyl group (e.g., halogens, aryl substitutions) .

- Computational docking : Use software like AutoDock to predict interactions with biological targets (e.g., ATP-binding pockets) .

- Pharmacokinetic profiling : Assess metabolic stability (CYP450 assays) and membrane permeability (Caco-2 models) .

Q. How does the presence of specific functional groups influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Oxazole ring : Enhances π-π stacking with aromatic residues in target proteins .

- Methyl group : Improves lipophilicity (logP ~2.5) and bioavailability .

- Furan moiety : Participates in hydrogen bonding via oxygen lone pairs .

Q. What methodologies are recommended for analyzing and mitigating synthesis by-products or impurities?

- Methodological Answer :

- HPLC-MS : Detect and quantify impurities (>0.1%) using reverse-phase C18 columns .

- Reaction monitoring : In-situ FTIR or TLC to track intermediate formation .

- By-product mitigation : Optimize stoichiometry (1:1.2 ratio of acid to amine) and use scavenger resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.